
1H-Pyrrole, 3-ethynyl-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2,4-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H9N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,4-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyrrole with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the ethynyl halide to form the desired product.
Industrial Production Methods
Industrial production of 3-ethynyl-2,4-dimethyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the ethynyl group, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
3-Ethynyl-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-2,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2,4-dimethyl-1H-pyrrole: Similar in structure but with an ethyl group instead of an ethynyl group.
2,4-Dimethyl-3-ethylpyrrole: Another derivative with different substitution patterns.
3,4-Dimethylpyrrole: Lacks the ethynyl group but shares the pyrrole core structure.
Uniqueness
3-Ethynyl-2,4-dimethyl-1H-pyrrole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H9N |
|---|---|
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
3-ethynyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H9N/c1-4-8-6(2)5-9-7(8)3/h1,5,9H,2-3H3 |
Clave InChI |
YIARTPPCIIRVJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



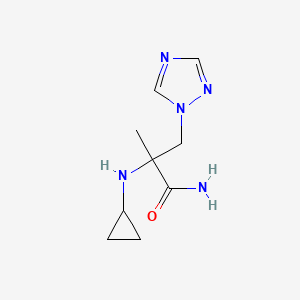

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
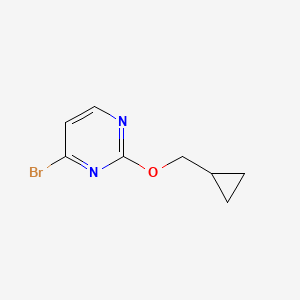
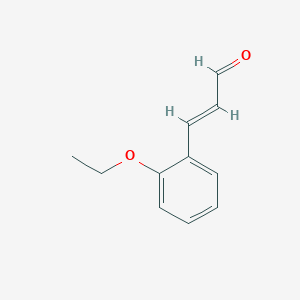
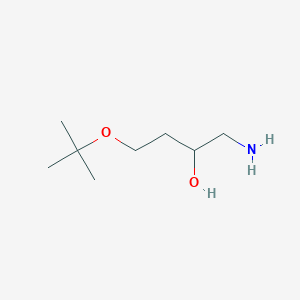

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

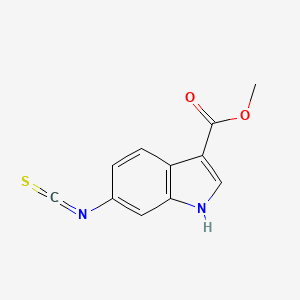
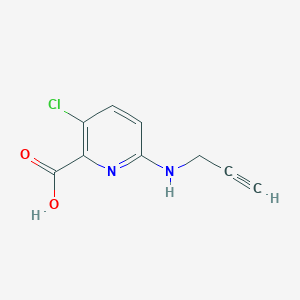
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
